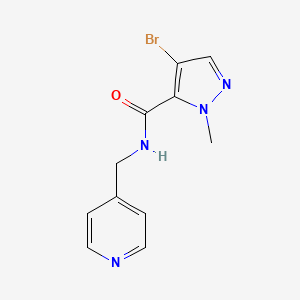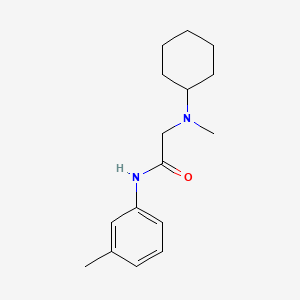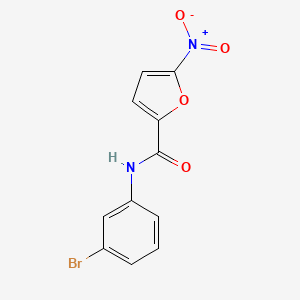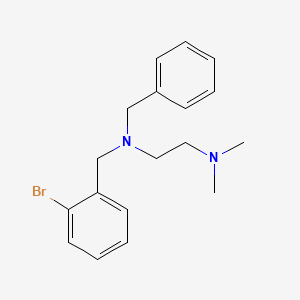
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a novel drug compound that has shown great potential in scientific research applications. This compound belongs to the family of pyrazolopyrimidines and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several key enzymes involved in various cellular processes. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in several cellular processes, including cell survival, proliferation, and differentiation. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to enhance neuronal survival and reduce neuroinflammation, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine also has good solubility in aqueous solutions, making it easy to use in various experimental settings. However, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limited selectivity for its target enzymes, which can lead to off-target effects.
未来方向
There are several future directions for the research and development of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is to optimize the synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to improve its stability and bioavailability. Another potential direction is to develop more selective inhibitors of the target enzymes of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce off-target effects. In addition, future research could focus on the development of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential therapeutic agent for specific diseases, such as cancer or neurological disorders. Finally, future research could focus on the use of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a tool for studying the role of its target enzymes in various cellular processes.
合成方法
The synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multistep process that includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to yield 4-methoxyphenyl-3-hydroxy-1,5-dimethylpyrazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. The synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a potential candidate for cancer therapy. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-17-14(10-15(18-11)20-9-3-8-16-20)19-12-4-6-13(21-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYDCMAJOPBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5708994.png)
![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)


![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
